4-Bromo-3-(trifluoromethyl)phenylboronic acid pinacol ester
Description
4-Bromo-3-(trifluoromethyl)phenylboronic acid pinacol ester (CAS: Not explicitly provided; molecular formula: C₁₃H₁₅BBrF₃O₂) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions . Its structure features a bromine atom at the para position and a trifluoromethyl (-CF₃) group at the meta position on the phenyl ring, which synergistically enhance its electronic and steric properties. These substituents make the compound highly reactive in palladium-catalyzed coupling reactions while improving stability against hydrolysis compared to simpler boronic acids .
The compound is synthesized via Pd-catalyzed borylation reactions, as demonstrated in , where 4-bromo-2-(trifluoromethyl)benzonitrile reacts with bis(pinacolato)diboron under optimized conditions . Applications span drug delivery systems, materials science, and polymer chemistry, particularly in reactive oxygen species (ROS)-responsive nanomaterials due to its boronate ester functionality .
Properties
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrF3O2/c1-11(2)12(3,4)20-14(19-11)8-5-6-10(15)9(7-8)13(16,17)18/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOLNLATAHGRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
4-Bromo-3-(trifluoromethyl)phenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound is known to participate in Suzuki-Miyaura coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds. This interaction is crucial for the synthesis of various pharmaceuticals and organic compounds.
Cellular Effects
The effects of this compound on cellular processes are primarily observed in its role as a reagent in organic synthesis. While direct cellular effects are not extensively documented, its use in the synthesis of bioactive molecules can influence cell function. For instance, compounds synthesized using this reagent may impact cell signaling pathways, gene expression, and cellular metabolism. The specific effects would depend on the nature of the synthesized compounds and their interactions with cellular targets.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, facilitating the transfer of organic groups to form carbon-carbon bonds. This process involves the formation of a palladium-boron complex, which is then converted into the desired organic product. The molecular mechanism is characterized by the stability and reactivity of the boronic ester, which allows for efficient coupling reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under standard storage conditions but may degrade over time if exposed to moisture or extreme temperatures. Long-term studies have shown that the compound maintains its reactivity for extended periods, making it a reliable reagent for organic synthesis. Any degradation products should be monitored to ensure the integrity of the reactions.
Dosage Effects in Animal Models
The effects of this compound in animal models are not well-documented, as its primary use is in organic synthesis rather than direct biological applications. Studies on related boronic esters suggest that dosage effects can vary, with higher doses potentially leading to toxic or adverse effects. It is essential to conduct thorough toxicity studies to determine safe dosage levels for any potential biological applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role in organic synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. These interactions can influence metabolic flux and metabolite levels, particularly in the context of synthesizing bioactive molecules. The specific metabolic pathways would depend on the nature of the synthesized compounds and their interactions with cellular targets.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not extensively studied, given its primary use in organic synthesis. Compounds synthesized using this reagent may exhibit specific transport and distribution patterns, depending on their chemical properties. Understanding these patterns is crucial for evaluating the bioavailability and efficacy of synthesized compounds.
Subcellular Localization
The subcellular localization of this compound is not well-documented, as its primary use is in organic synthesis. Compounds synthesized using this reagent may exhibit specific subcellular localization patterns, depending on their chemical properties and targeting signals. Understanding these patterns is essential for evaluating the biological activity and efficacy of synthesized compounds.
Biological Activity
4-Bromo-3-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique trifluoromethyl group and boronic acid functionality, which can influence its interactions with biological targets. This article explores the compound's biological activity, focusing on its mechanism of action, efficacy in various assays, and structure-activity relationships (SAR).
The compound's structure includes:
- A bromine atom at the 4-position of the phenyl ring.
- A trifluoromethyl group at the 3-position.
- A boronic acid moiety that is protected as a pinacol ester.
These features contribute to its reactivity and potential interactions with biological molecules.
The mechanism of action for this compound primarily involves its ability to interact with target proteins through reversible covalent bonding. Boronic acids are known to bind to diols in glycoproteins, which can modulate enzyme activities and influence signaling pathways.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it was tested against the LAPC-4 prostate cancer cell line, showing promising results compared to standard treatments like flutamide and bicalutamide. The structure-activity relationship indicated that the presence of the trifluoromethyl group enhances biological activity by promoting stronger interactions with target proteins .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Structure-Activity Relationships (SAR)
The SAR studies revealed that modifications to the phenyl ring significantly impact the compound's biological activity. For instance:
- Substituting different groups on the phenyl ring can either enhance or diminish activity.
- The trifluoromethyl group was found to be crucial for maintaining high levels of bioactivity, as evidenced by comparative studies with non-trifluoromethyl analogs .
Case Studies
One notable case study involved optimizing the compound for increased solubility and metabolic stability while retaining its antiproliferative properties. The introduction of polar functional groups improved aqueous solubility without compromising efficacy against cancer cells. This optimization process highlighted the delicate balance between lipophilicity and hydrophilicity in drug design .
Scientific Research Applications
Chemical Properties and Structure
The compound has the IUPAC name 2-[4-bromo-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. It is characterized by:
- Molecular Formula : C₁₃H₁₅BBrF₃O₂
- Molecular Weight : 335.07 g/mol
- Physical Form : Solid
The trifluoromethyl group enhances the compound's electrophilicity, making it suitable for various chemical transformations.
Suzuki-Miyaura Coupling Reactions
One of the primary applications of 4-Bromo-3-(trifluoromethyl)phenylboronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions. This reaction allows the formation of carbon-carbon bonds between aryl groups, which is essential for synthesizing complex organic molecules.
Key Features :
- Acts as a boron source in coupling reactions.
- Facilitates the formation of biaryl compounds, which are prevalent in pharmaceuticals.
Case Study : In a recent study, researchers utilized this boronic ester to synthesize a series of novel antiandrogens for prostate cancer treatment. The compound demonstrated high efficiency in forming desired products under optimized conditions .
Drug Development
The ability of boronic acids to interact reversibly with biomolecules containing cis-diols makes them valuable in drug design. The pinacol ester form allows for easier handling and manipulation during synthesis.
Applications :
- Development of enzyme inhibitors.
- Targeting proteins involved in signaling pathways.
Case Study : A study highlighted the use of this compound in synthesizing potential flutamide-like compounds. These compounds were designed to inhibit androgen receptors, showcasing the compound's utility in creating targeted therapies for hormone-dependent cancers .
Self-Assembly and Responsive Materials
Boronic acid derivatives have been explored for their ability to form self-assembled structures due to their reversible covalent bonding properties. This characteristic can be exploited in creating responsive materials that change properties under specific stimuli.
Applications :
- Development of smart materials for sensors.
- Creation of drug delivery systems that release therapeutic agents upon environmental changes.
Data Table: Comparison of Boronic Acid Pinacol Esters
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Bromine and trifluoromethyl groups | Enhanced reactivity; valuable in Suzuki reactions |
| 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester | Fluorine and methylthio groups | Potential applications in enzyme inhibition |
| 2-Fluoro-5-(methylthio)phenylboronic acid pinacol ester | Different fluorine positioning | Variations in reactivity patterns |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings to form biaryl structures. Key features include:
The pinacol ester group enhances stability during storage but requires hydrolysis to boronic acid in situ for optimal reactivity .
Azide Formation via Copper Catalysis
Under copper(II) catalysis, the compound converts to aryl azides:
Conditions :
| Substrate | Product | Yield |
|---|---|---|
| 4-Bromo-3-(trifluoromethyl) | 4-Azido-3-(trifluoromethyl) | 81% |
The reaction tolerates electron-withdrawing groups but shows reduced yields with sterically hindered partners .
Transesterification and Deprotection
The pinacol ester undergoes transesterification under acidic conditions:
Mechanism :
-
Protolysis of the boronate ester with HCl (0.1 N) in acetone/H₂O
-
Exchange with methyl boronic acid to form methyl boronic ester
Key Data :
-
Reaction time: 2–4 hrs at 25°C
-
Side products: <5% boroxine derivatives due to reversible oligomerization
Halogen Exchange Reactions
The bromine substituent enables further functionalization via metal-mediated exchanges:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CuCN | DMF, 120°C, 24 hrs | 3-(Trifluoromethyl)phenylboronitrile | 68% |
| Pd₂(dba)₃, Xantphos | ArB(OH)₂, K₃PO₄, toluene | Biaryl derivatives | 74% |
The trifluoromethyl group stabilizes intermediates through inductive effects, reducing undesired protodeboronation .
Oxidative Transformations
Controlled oxidation with H₂O₂ converts the boronate ester to phenolic derivatives:
Procedure :
| Oxidizing Agent | Product | Yield |
|---|---|---|
| H₂O₂ | 3-(Trifluoromethyl)phenol | 58% |
| NaIO₄ | Boronic acid (free form) | 64% |
Comparative Reactivity with Analogues
The bromine and trifluoromethyl groups uniquely influence reactivity compared to similar compounds:
The meta-bromine substitution in the title compound slows coupling kinetics relative to para-substituted analogues .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
| Compound Name | Substituents | Key Effects on Reactivity/Stability |
|---|---|---|
| 4-Bromo-3-(trifluoromethyl)phenylboronic ester | -Br (para), -CF₃ (meta) | High stability, slow hydrolysis, lipophilic |
| 4-Fluoro-3-(trifluoromethyl)phenylboronic ester | -F (para), -CF₃ (meta) | Faster coupling, lower steric hindrance |
| 4-Hydroxy-phenylboronic pinacol ester | -OH (para) | Rapid hydrolysis, hydrophilic |
| 4-Acetamido-phenylboronic pinacol ester | -NHCOCH₃ (para) | Moderate hydrolysis, polar |
- Bromine vs.
- Trifluoromethyl Group : The -CF₃ group increases lipophilicity and stabilizes the boronic ester against hydrolysis compared to -OCH₃ or -NH₂ substituents .
Solubility in Organic Solvents
Table 2: Solubility Trends of Boronic Esters
| Compound Type | Chloroform | Acetone | Methylcyclohexane |
|---|---|---|---|
| Phenylboronic acid | Moderate | High | Very Low |
| Pinacol ester (generic) | High | High | Moderate |
| 4-Bromo-3-CF₃ phenylboronic ester* | High (est.) | Moderate (est.) | Low (est.) |
| Azaester derivatives | Very High | Moderate | Low |
- The title compound is expected to exhibit high solubility in chloroform and moderate solubility in acetone due to the pinacol ester’s inherent polarity . However, the bromine and -CF₃ groups likely reduce solubility in nonpolar solvents (e.g., methylcyclohexane) compared to unsubstituted pinacol esters .
Hydrolysis Kinetics
Table 3: Hydrolysis Half-Times in Aqueous Media
| Compound Substituent | Half-Time (Water) | Half-Time (pH 7.4 Buffer) |
|---|---|---|
| -OH (para) | ~10 minutes | ~8 minutes |
| -NHCOCH₃ (para) | ~10 minutes | ~10 minutes |
| -NH₂ (para) | ~3 hours | ~2.5 hours |
| -Br/-CF₃ (title compound)* | >3 hours (est.) | >3 hours (est.) |
- The electron-withdrawing -Br and -CF₃ groups slow hydrolysis significantly compared to electron-donating substituents (-OH, -NHCOCH₃). This stability is advantageous in applications requiring prolonged boronate ester integrity, such as controlled drug delivery .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The title compound’s bromine atom serves as a superior leaving group compared to fluorine or methoxy substituents, enabling efficient coupling with aryl/heteroaryl halides .
- Comparison with Fluoro Analogues : Fluorine-substituted esters (e.g., 4-Fluoro-3-CF₃ variant) exhibit faster coupling rates due to lower steric bulk but lack bromine’s versatility in sequential functionalization .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-bromo-3-(trifluoromethyl)phenylboronic acid pinacol ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Miyaura borylation, where a brominated aryl precursor reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Key variables include solvent choice (THF or dioxane), base (KOAc or Cs₂CO₃), and temperature (80–110°C). For brominated substrates, stoichiometric excess of B₂Pin₂ (1.5–2.0 equiv) and inert atmosphere (N₂/Ar) are critical to suppress protodeboronation . Yield optimization often requires monitoring via TLC or LC-MS to halt reactions at 85–90% conversion, minimizing side products.
Q. How can researchers confirm the structural integrity of this boronic ester using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Look for characteristic peaks: pinacol methyl groups at δ 1.2–1.4 ppm (singlet, 12H) and aryl protons influenced by electron-withdrawing CF₃/Br groups (δ 7.5–8.2 ppm, multiplet).
- ¹¹B NMR : A sharp singlet near δ 30 ppm confirms boronate ester formation.
- HRMS : Exact mass should match the molecular formula (C₁₃H₁₄BBrF₃O₂) with isotopic patterns for Br (M⁺ and M+2 in 1:1 ratio).
- FT-IR : B-O stretching at ~1340–1380 cm⁻¹ and absence of free boronic acid (–B(OH)₂) peaks (~3200–3600 cm⁻¹) .
Q. What are the recommended storage conditions to prevent decomposition of this compound?
- Methodological Answer : Store at –20°C under inert gas (Ar/N₂) in airtight, amber vials to avoid hydrolysis and oxidation. Desiccants (e.g., molecular sieves) must be used to mitigate moisture ingress. Periodic ¹H NMR checks (every 3–6 months) are advised to monitor stability. Avoid prolonged exposure to light, as UV can cleave the B–O bond in pinacol esters .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence Suzuki-Miyaura coupling efficiency with this boronic ester?
- Methodological Answer : The –CF₃ group deactivates the aryl ring, reducing electron density at the boron-bound carbon and slowing transmetalation. To enhance coupling efficiency:
- Use electron-rich aryl partners (e.g., aryl iodides) to offset electronic mismatch.
- Optimize catalyst systems: Pd(PPh₃)₄ with SPhos or RuPhos ligands improves turnover in electron-deficient systems.
- Increase reaction temperature (90–110°C) and extend reaction time (24–48 hr) for sluggish substrates. Kinetic studies using ¹⁹F NMR can track coupling progress .
Q. What strategies mitigate protodeboronation during cross-coupling reactions with this substrate?
- Methodological Answer : Protodeboronation is exacerbated by protic solvents, acidic conditions, or excess base. Mitigation strategies include:
- Solvent Choice : Use anhydrous THF or toluene instead of DMF/H₂O mixtures.
- Base Optimization : Replace Na₂CO₃ with milder bases like K₃PO₄ or CsF.
- Additives : Add catalytic amounts of Cu(I) salts (e.g., CuTC) to stabilize the boronate intermediate.
- Low-Temperature Protocols : Conduct reactions at 50–60°C to reduce thermal degradation .
Q. How can computational chemistry predict reactivity trends for this boronic ester in C–C bond-forming reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in Suzuki coupling. Key parameters:
- Natural Bond Orbital (NBO) Analysis : Quantifies electron donation from B to Pd.
- Activation Strain Model : Evaluates steric effects from –CF₃/Br substituents.
- Solvent Models : PCM (Polarizable Continuum Model) approximates solvent polarity effects on reaction barriers. Validate predictions with kinetic experiments (e.g., Eyring plots) .
Q. What analytical methods resolve contradictions in reported reaction yields for this compound?
- Methodological Answer : Discrepancies often arise from trace impurities (e.g., residual Pd) or unoptimized workup. Resolve via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
